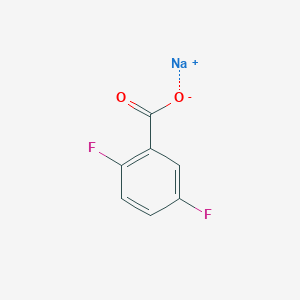

Sodium 2,5-difluorobenzoate

Description

Context and Significance of Fluorinated Benzoates in Contemporary Chemical Research

Fluorinated aromatics, a class of organic compounds featuring one or more fluorine atoms attached to an aromatic ring, have garnered significant attention in various scientific fields. numberanalytics.comnumberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com These changes can include enhanced lipophilicity, metabolic stability, and bioavailability, making fluorinated compounds highly valuable. numberanalytics.com Consequently, fluorine-containing aromatics are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The unique properties imparted by fluorine atoms make these compounds highly sought after for creating materials with improved thermal stability, chemical resistance, and specific optical properties. numberanalytics.com

The history of fluorinated aromatics dates back to the early 20th century, with significant advancements in organofluorine chemistry leading to more efficient synthesis methods. numberanalytics.com The development of new fluorinating agents and techniques has been driven by the increasing demand for these specialized compounds. numberanalytics.com In medicinal chemistry, for instance, the inclusion of fluorine can enhance a drug's efficacy and safety profile. numberanalytics.comresearchgate.net It can also increase the binding affinity of a molecule to its target protein and improve its metabolic stability. researchgate.net

Overview of Sodium 2,5-difluorobenzoate within the Landscape of Fluorinated Aromatic Compounds

This compound is a sodium salt of 2,5-difluorobenzoic acid. cookechem.com It belongs to the broader class of fluorinated benzoates, which are themselves a significant subset of fluorinated aromatic compounds. numberanalytics.comnumberanalytics.com The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties and reactivity. This difluoro-substituted benzoate (B1203000) salt is typically a white to off-white solid. cookechem.com

Scope and Objectives of the Academic Research Overview

This article aims to provide a comprehensive overview of the academic research pertaining to this compound. The subsequent sections will delve into its chemical properties, common synthesis methods, and its applications in organic synthesis, medicinal chemistry, and materials science. The objective is to present detailed, research-based findings and to consolidate the current understanding of this specific chemical compound.

Structure

3D Structure of Parent

Properties

CAS No. |

522651-42-9 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;2,5-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11); |

InChI Key |

AVOROOFRRYXINH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)F.[Na] |

Other CAS No. |

522651-42-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis

Established Synthetic Routes to Sodium 2,5-difluorobenzoate and Its Precursors

Traditional synthesis relies on well-understood reactions that build the target molecule step-by-step, often starting from halogenated precursors.

A primary method for synthesizing the precursor, 2,5-difluorobenzoic acid, involves the carboxylation of an organometallic intermediate. One established route begins with a di-halogenated precursor like 1,4-dibromo-2,5-difluorobenzene. This starting material undergoes a halogen-metal exchange reaction when treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (-78°C) to form a highly reactive aryllithium species. This intermediate is then quenched with solid carbon dioxide (dry ice), which, upon acidic workup, yields the corresponding carboxylic acid chemicalbook.com. The resulting 2,5-difluorobenzoic acid can be isolated and subsequently converted to its sodium salt, this compound lab-chemicals.comglpbio.com, through a simple acid-base reaction with a suitable sodium base like sodium hydroxide (B78521) or sodium bicarbonate chemicalbook.com.

The esterification of fluorinated aromatic carboxylic acids is another crucial conversion. While traditional methods exist, recent advancements have focused on more efficient and environmentally benign approaches. For instance, UiO-66-NH2, a type of metal-organic framework, has been employed as a heterogeneous catalyst for the methyl esterification of various fluorinated benzoic acids using methanol (B129727) rsc.org. This catalytic method can significantly reduce reaction times compared to conventional derivatizing agents like the BF₃·MeOH complex rsc.org. The resulting esters, such as Methyl 2,5-difluorobenzoate chemscene.com, are important intermediates and analytical standards.

The introduction of fluorine atoms onto an aromatic ring with precise regioselectivity is a significant challenge in organic synthesis numberanalytics.com. Selective fluorination techniques are critical for preparing the necessary precursors. While direct fluorination can be difficult to control, multi-step sequences are often employed. For example, the synthesis of related compounds like 2,5-difluorobenzotrifluoride (B1310629) has been achieved through processes involving the nitration of precursors followed by further transformations usgs.gov.

Modern methods offer more direct routes. One such approach is the nucleophilic fluorination of 1-arylbenziodoxolones, which can serve as efficient precursors for producing 2-fluorobenzoic acids. arkat-usa.org In this method, the benziodoxolone reagent is activated, often with an acid, to enhance its reactivity towards a fluoride (B91410) source like cesium fluoride (CsF) arkat-usa.org. Although this specific example yields a mono-fluorinated product, the underlying principle represents a key strategy for selective C-F bond formation on the benzoic acid scaffold. The development of novel sulfur-based organofluorine reagents also provides powerful tools for selective fluorination and fluoroalkylation reactions sioc.ac.cn.

Innovative Strategies for Constructing Fluorinated Benzoate (B1203000) Scaffolds

Recent research has focused on developing novel catalytic systems that offer new pathways to fluorinated aromatics, often with improved efficiency and selectivity.

Photocatalytic hydrodefluorination (HDF) has emerged as a powerful strategy for the synthesis of partially fluorinated aromatics from readily available polyfluorinated or perfluorinated starting materials mdpi.comacs.org. This technique involves the selective reduction of C-F bonds, which is notoriously difficult due to their high bond dissociation energy. The reaction is typically driven by visible light and utilizes a photocatalyst to facilitate electron transfer researchgate.net.

A key advantage of HDF is the potential for high regioselectivity, allowing for the controlled removal of specific fluorine atoms. The selectivity is often governed by the electronic properties of the substrate. For instance, in substituted pentafluorobenzenes, HDF catalyzed by a bifunctional azairidacycle complex preferentially occurs at the C-F bond located para to an electron-withdrawing substituent mdpi.com. This observation suggests a nucleophilic aromatic substitution (SNAr) type mechanism, where a hydridic species generated from the catalyst attacks the electron-deficient aromatic ring mdpi.comresearchgate.net. Computational studies using Density Functional Theory (DFT) have further elucidated the mechanisms, suggesting that both concerted and stepwise pathways can operate, with the preferred pathway and resulting regioselectivity being influenced by the number and position of fluorine substituents rsc.orgrsc.org.

| Catalyst System | Reductant/H-Source | Substrate Type | Key Finding/Selectivity | Reference |

|---|---|---|---|---|

| Bifunctional Azairidacycle | HCOOK / H₂O | Pentafluorobenzenes with electron-withdrawing groups | Highly regioselective C–F cleavage at the para-position. | mdpi.com |

| [Ru(NHC)(PR₃)₂(CO)(H)₂] | Silanes (Terminal Reductant) | Polyfluoroarenes (C₆F₆₋ₙHₙ) | Regioselectivity is mechanism-dependent (concerted vs. stepwise). | rsc.orgrsc.org |

| Generic Photocatalyst | Amine (e.g., Diisopropylethylamine) | Perfluoroarenes | Facile access to partially fluorinated arenes with high catalytic activity. | acs.org |

| o-Phosphinophenolate | Thiol (HAT catalyst) | Trifluoromethyl (hetero)arenes | Selective hydrodefluorination to difluoromethylene compounds. | nih.gov |

Decarboxylative cross-coupling has become a transformative tool in modern organic synthesis, allowing for the use of abundant carboxylic acids as radical precursors for C-C bond formation acs.org. These reactions provide a fundamentally new way to construct complex molecules from simple building blocks google.com. In the context of fluorinated compounds, this strategy enables the direct coupling of α-fluorocarboxylic acids with various partners acs.org.

The reaction is typically enabled by a dual catalytic system, combining a photoredox catalyst (often iridium-based) with a transition metal cross-coupling catalyst (commonly nickel-based) acs.org. Under irradiation with visible light, the photocatalyst initiates a single-electron transfer process that leads to the decarboxylation of the carboxylic acid, generating a fluoroalkyl radical. This radical then enters the nickel catalytic cycle to form the final cross-coupled product acs.orgnih.gov. This approach has been successfully applied to synthesize a wide array of fluorinated products that would be difficult to access through other means acs.org. Protonation can also play a key role in related synthetic pathways, for example, by activating reagents to improve their reactivity in fluorination reactions arkat-usa.org.

| Catalyst System | Substrate | Coupling Partner | Reaction Type | Reference |

|---|---|---|---|---|

| Ir-photocatalyst + Ni-bipyridine complex | α-Monofluoro carboxylic acids | sp²- and sp³-hybridized organohalides | Metallaphotoredox direct decarboxylative cross-coupling | acs.org |

| Dual metal photoelectrocatalysis (LMCT + Ni catalysis) | α-CF₃ carboxylic acids | Aryl halides | Enantioselective decarboxylative cross-coupling | nih.gov |

| Photoredox and transition metal catalysts | Substrate with a carboxyl group | Substituted aromatic or aliphatic compounds | General decarboxylative cross-coupling | google.com |

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms by which fluorinated benzoates are formed is crucial for optimizing existing synthetic routes and designing new ones. The formation of the benzoyl-CoA thioester is a key activation step in the anaerobic metabolism of benzoate and its fluorinated analogues by microorganisms like Syntrophus aciditrophicus nih.govresearchgate.net. This biological pathway, involving reductive dearomatization, provides a conceptual framework for potential chemical transformations nih.govresearchgate.net.

In chemical synthesis, mechanistic studies often rely on a combination of experimental evidence and computational modeling. For the hydrodefluorination (HDF) of fluoroarenes, the reaction is believed to proceed via a nucleophilic aromatic substitution (SNAr) pathway mdpi.com. Computational studies have explored this in detail, identifying two potential mechanistic channels: a concerted process involving a single transition state for Ru-H/C-F exchange, and a stepwise pathway where a fluoroaryl intermediate is formed rsc.orgrsc.org. The regioselectivity of the reaction is highly dependent on which pathway is dominant; the concerted pathway favors sites with two ortho-fluorine substituents, whereas the stepwise pathway is directed to sites with only one rsc.org.

For decarboxylative couplings, the mechanism is initiated by visible-light absorption by a photocatalyst. This triggers an electron transfer event that generates a radical from the parent carboxylic acid, which is the key intermediate for subsequent bond formation researchgate.netacs.org. The strategic integration of this radical generation process with transition metal catalysis, such as with nickel, allows for the controlled and efficient formation of new carbon-carbon bonds nih.gov.

Considerations for Scalability and Sustainable Synthetic Protocols

The industrial-scale production of this compound necessitates synthetic methodologies that are not only economically viable but also environmentally sustainable. The transition from laboratory-scale synthesis to large-scale manufacturing presents several challenges, including reaction efficiency, catalyst stability and recovery, solvent choice, and waste management. Modern synthetic strategies are increasingly focused on addressing these challenges through the application of green chemistry principles.

A key precursor for the synthesis of this compound is 2,5-difluorobenzoic acid. The scalability of the entire process is largely dependent on the efficient and sustainable production of this intermediate. Traditional methods for the synthesis of fluorinated aromatics often involve harsh reaction conditions and the use of hazardous reagents, which are not ideal for large-scale industrial application. google.com Therefore, the development of robust and greener synthetic routes is a primary focus of research.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) offers a promising avenue for the scalable synthesis of fluorinated aromatic compounds. mit.edu This technique facilitates the reaction between reactants located in different immiscible phases, often an aqueous phase and an organic phase. mit.edu For the synthesis of 2,5-difluorobenzoic acid, a potential PTC approach could involve the fluorination of a dichlorobenzene precursor. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can enhance reaction rates and yields under milder conditions than traditional methods. mit.edunih.gov This approach can minimize the need for harsh and expensive anhydrous solvents. nih.gov

The advantages of PTC in an industrial setting include operational simplicity, milder reaction conditions, and the potential for catalyst recycling, which contributes to a more sustainable process. rsc.org For instance, a proposed scalable synthesis could involve the reaction of 1,4-dichlorobenzene (B42874) with a fluoride source in a biphasic system, mediated by a suitable phase-transfer catalyst.

Continuous Flow Synthesis

Continuous flow chemistry is another advanced manufacturing technology that offers significant advantages for the scalability and sustainability of chemical processes. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, safety, and product consistency. mit.edu The small reaction volumes within a continuous flow system mitigate the risks associated with highly exothermic reactions, which can be a concern in the fluorination of aromatic rings. researchgate.net

Green Solvents and Sustainable Reagents

The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents often constitute the largest proportion of waste generated in pharmaceutical and fine chemical manufacturing. wpmucdn.comnd.edu Traditional fluorination reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are associated with environmental and health concerns. wpmucdn.com Research into greener alternatives is ongoing, with a focus on bio-based solvents, ionic liquids, and supercritical fluids. wpmucdn.commgesjournals.com For the synthesis of 2,5-difluorobenzoic acid, exploring the use of more benign solvents such as cyclopentanone (B42830) or γ-valerolactone (GVL) could significantly improve the environmental profile of the process. wpmucdn.com

In addition to greener solvents, the use of more sustainable reagents is also a key consideration. For instance, the development of methods that utilize less hazardous fluorinating agents is an active area of research. beilstein-journals.org

Salt Formation

The final step in the synthesis of this compound is the conversion of 2,5-difluorobenzoic acid to its sodium salt. On an industrial scale, this is typically achieved by reacting the carboxylic acid with a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent, often water or an alcohol. google.com From a sustainability perspective, the use of water as a solvent is preferred. The process should be designed to minimize waste, for example, by using a stoichiometric amount of base to avoid the need for extensive purification steps. The resulting sodium salt can then be isolated by crystallization or spray drying.

Table 1: Potential Scalable and Sustainable Synthetic Approaches for 2,5-Difluorobenzoic Acid

| Synthetic Approach | Key Features | Potential Advantages for Scalability & Sustainability |

| Phase-Transfer Catalysis (PTC) | Biphasic reaction system (e.g., aqueous/organic); Use of a catalyst (e.g., quaternary ammonium salt) to facilitate interphase reaction. | Milder reaction conditions, reduced need for anhydrous solvents, potential for catalyst recycling, operational simplicity. mit.edunih.govrsc.org |

| Continuous Flow Synthesis | Reaction occurs in a continuously flowing stream within a microreactor or tube reactor; Precise control over reaction parameters. | Enhanced safety for exothermic reactions, improved yield and purity, potential for automation and integration of synthetic steps. mit.eduresearchgate.netgoogleapis.com |

| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., bio-based solvents); Use of less hazardous reagents. | Reduced environmental impact, improved worker safety, potential for simplified waste treatment. wpmucdn.comnd.edumgesjournals.com |

Structural Characterization and Solid State Chemistry

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental to understanding the molecular structure of sodium 2,5-difluorobenzoate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive analysis of the 2,5-difluorobenzoate anion.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The ¹H NMR spectrum of 2,5-difluorobenzoic acid, the conjugate acid of the titular salt, reveals complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms. nih.gov Similarly, the ¹³C NMR spectrum shows distinct resonances for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine (C2 and C5) exhibit large C-F coupling constants, and their chemical shifts are significantly influenced by the high electronegativity of fluorine. The carboxyl carbon signal is also clearly identifiable. nih.gov Upon deprotonation to form the sodium salt, the chemical shifts of the carbons and protons, particularly those near the carboxylate group, are expected to change, reflecting the alteration in the electronic environment. rsc.org

Interactive Data Table: NMR Spectroscopic Data for 2,5-Difluorobenzoic Acid nih.gov Note: Data is for the parent acid, 2,5-difluorobenzoic acid. Chemical shifts for the sodium salt are expected to be similar, especially for the aromatic core.

| Nucleus | Position | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹³C | C=O | ~165 | Carboxylic acid carbon |

| ¹³C | C1 | ~120 | Carbon bearing the carboxyl group |

| ¹³C | C2 | ~160 (d, ¹JCF) | Fluorine-substituted carbon |

| ¹³C | C3 | ~118 | Aromatic CH |

| ¹³C | C4 | ~122 | Aromatic CH |

| ¹³C | C5 | ~158 (d, ¹JCF) | Fluorine-substituted carbon |

| ¹³C | C6 | ~116 | Aromatic CH |

| ¹H | H3 | ~7.3-7.5 | Aromatic proton |

| ¹H | H4 | ~7.2-7.4 | Aromatic proton |

| ¹H | H6 | ~7.7-7.9 | Aromatic proton |

Fluorine-¹⁹ (¹⁹F) NMR: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two chemically non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment. alfa-chemistry.combiophysics.org Studies on the microbial degradation of 2,5-difluorobenzoate have utilized ¹⁹F NMR to track the parent compound and its metabolites, highlighting the technique's utility in monitoring chemical transformations. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making spectral interpretation more straightforward compared to ¹H NMR. wikipedia.org

IR and Raman spectroscopy probe the vibrational modes of a molecule and provide a characteristic "fingerprint." mt.com The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. photothermal.com For this compound, key vibrational modes include the symmetric and asymmetric stretches of the carboxylate group (COO⁻), C-F stretching, and various aromatic ring vibrations.

In the IR spectrum, strong absorption bands are expected for the asymmetric (~1550-1610 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretching vibrations of the carboxylate group. The C-F stretching vibrations typically appear as strong bands in the 1100-1300 cm⁻¹ region. Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C bonds. photothermal.comnih.gov The analysis of these spectra for coordination complexes can also reveal information about the coordination mode of the carboxylate ligand to a metal center. researchgate.net

Interactive Data Table: Key Vibrational Modes for 2,5-Difluorobenzoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Reference |

|---|---|---|---|---|

| Carboxylate Asymmetric Stretch (νas COO⁻) | 1550 - 1610 | Strong | Weak | researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong | researchgate.net |

| Carboxylate Symmetric Stretch (νs COO⁻) | 1380 - 1420 | Strong | Weak | researchgate.net |

| C-F Stretch | 1100 - 1300 | Strong | Medium | researchgate.net |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu For this compound, electrospray ionization (ESI) in negative mode would be a common method, generating the [M-Na]⁻ ion, which is the 2,5-difluorobenzoate anion (C₇H₃F₂O₂⁻) with an expected m/z of approximately 157.01.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to elucidate its structure. libretexts.org A primary fragmentation pathway for the 2,5-difluorobenzoate anion would be the loss of a neutral carbon dioxide molecule (CO₂, 44 Da), a characteristic fragmentation for carboxylates. savemyexams.com This would result in a fragment ion at m/z ~113, corresponding to the 2,5-difluorophenyl anion. Further fragmentation of this ion could also be studied. This ability to analyze fragmentation patterns is crucial for identifying unknown products in reaction mixtures or metabolites in biological systems. core.ac.uk

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. edinst.com Aromatic compounds like this compound exhibit characteristic absorption bands due to π→π* electronic transitions within the benzene (B151609) ring and the carboxylate group. rsc.org

Based on studies of sodium benzoate (B1203000) and other derivatives, the UV spectrum of this compound in an aqueous solution is expected to show two main absorption bands. rsc.orgnih.gov A strong absorption band (the B-band) is anticipated at a lower wavelength, likely around 225-230 nm, and a weaker, broader band (the C-band or benzenoid band) at a higher wavelength, around 270-280 nm. rsc.org The exact position and intensity of these peaks can be influenced by the solvent and the presence of the fluorine substituents on the aromatic ring. This technique is widely used for the quantitative analysis of compounds in solution. nih.gov

X-ray Crystallography of this compound Derivatives and Related Compounds

While obtaining a single crystal of the simple salt this compound can be challenging, its structural properties in the solid state are extensively revealed through the analysis of its coordination complexes with various metals.

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. The 2,5-difluorobenzoate anion acts as a versatile ligand, coordinating to metal centers through its carboxylate oxygen atoms in various modes (monodentate, bidentate chelating, or bridging).

A notable example is the complex Tris(2-methoxyphenyl)antimony bis(2,5-difluorobenzoate). researchgate.net In this structure, the antimony atom exhibits a distorted trigonal-bipyramidal coordination geometry. The two 2,5-difluorobenzoate ligands occupy the axial positions, coordinating to the antimony atom through one oxygen atom each. researchgate.net The study revealed two crystallographically independent molecules with slightly different geometric parameters. researchgate.net

Another example is a binuclear europium(III) complex, [Eu(2,5-DFBA)₂(2,2'-Bipy)]₂, where the 2,5-difluorobenzoate ligands participate in bridging the two metal centers. nih.gov Such studies are crucial for understanding the principles of supramolecular chemistry and the design of novel materials with specific structural and functional properties.

Interactive Data Table: Selected Crystallographic Data for Tris(2-methoxyphenyl)antimony bis(2,5-difluorobenzoate) researchgate.net

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Coordination Geometry (Sb) | Distorted Trigonal-Bipyramidal | Distorted Trigonal-Bipyramidal |

| O-Sb-O Axial Angle (°) | 174.60(16) | 175.51(17) |

| Sb-O Bond Lengths (Å) | 2.112(5), 2.131(5) | 2.107(5), 2.128(5) |

| Sb···O(=C) Intramolecular Distance (Å) | 3.116(7), 3.063(7) | 3.120(6), 3.126(7) |

Determination of Crystal System, Space Group, and Unit Cell Parameters

No published crystallographic data is available for this compound. Therefore, its crystal system, space group, and unit cell dimensions are currently unknown.

Analysis of Bond Lengths, Bond Angles, and Torsional Conformations

A definitive analysis of the bond lengths, bond angles, and torsional conformations of the 2,5-difluorobenzoate anion within its sodium salt crystal lattice is not possible without experimental structural data.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Solid State

A detailed investigation into the specific intermolecular interactions, such as potential π-stacking of the aromatic rings or other weak interactions (e.g., C-H···O or C-H···F), has not been reported. The primary intermolecular force would be the ionic interaction between the sodium cations and the carboxylate anions, but the precise coordination environment and packing arrangement are unknown.

Coordination Chemistry and Metal Complexation

Synthesis and Structural Characterization of Metal-2,5-difluorobenzoate Complexes

The synthesis of metal-2,5-difluorobenzoate complexes is typically achieved through reactions in solution, often employing solvothermal or hydrothermal methods. nih.goviucr.org These methods involve reacting a salt of the desired metal with 2,5-difluorobenzoic acid or its sodium salt in a suitable solvent system, sometimes with the addition of auxiliary ligands to influence the final structure. rsc.orgnih.gov

Transition Metal Complexes (e.g., Cobalt(II) Complexes)

While specific research on cobalt(II) complexes with 2,5-difluorobenzoate is not extensively detailed in the provided results, related studies on cobalt(II) complexes with similar halogenated benzoate (B1203000) ligands, such as 3,5-difluorobenzoate, offer valuable insights. For instance, a cobalt(II) complex with 3,5-difluorobenzoate, [Co(DFB)₂(3-Pyr)₂(H₂O)₂] (where DFB = 3,5-difluorobenzoate and 3-Pyr = 3-pyridinol), was synthesized and characterized. researchgate.netresearchgate.net In this complex, the cobalt atom is in a distorted octahedral geometry, coordinated by two carboxylate oxygen atoms from two 3,5-difluorobenzoate anions, two nitrogen atoms from two 3-pyridinol ligands, and two oxygen atoms from two water molecules. researchgate.netresearchgate.net The synthesis involved the reaction of cobalt salts with the corresponding ligands in solution. researchgate.net The study of such analogous complexes suggests that 2,5-difluorobenzoate would likely coordinate to Co(II) in a similar monodentate fashion, participating in the formation of octahedral complexes, especially in the presence of other co-ligands. researchgate.netresearchgate.net

Lanthanide Coordination Polymers (e.g., Gadolinium(III), Europium(III) Systems)

The 2,5-difluorobenzoate ligand has been successfully employed in the synthesis of lanthanide coordination polymers, leading to structures with interesting luminescent and magnetic properties.

A notable example is the gadolinium(III) complex, [Gd₂(C₇H₃F₂O₂)₆(C₁₀H₈N₂)₂]. nih.gov This binuclear complex was synthesized via a hydrothermal reaction involving gadolinium chloride, 2,5-difluorobenzoic acid, sodium hydroxide (B78521), and 2,2'-bipyridine (B1663995). nih.gov In this structure, each Gd(III) ion is nine-coordinated, bonded to seven oxygen atoms from the 2,5-difluorobenzoate ligands and two nitrogen atoms from a 2,2'-bipyridine molecule. nih.gov The 2,5-difluorobenzoate ligands exhibit both chelating and bridging coordination modes, linking the two gadolinium centers. nih.gov

Similarly, europium(III) complexes with 2,5-difluorobenzoate have been synthesized and studied for their luminescence properties. rsc.org Ternary complexes, such as Eu(L₂)₃(Phen) (where HL₂ = 2,5-difluorobenzoic acid and Phen = 1,10-phenanthroline), are formed by reacting a tris-europium-2,5-difluorobenzoate precursor with the ancillary ligand in ethanol. rsc.org The resulting complexes exhibit the characteristic red emission of Eu(III) ions, indicating effective energy transfer from the ligands to the metal center. mdpi.com The coordination environment around the europium ion in these complexes is typically high, involving oxygen atoms from the carboxylate groups and nitrogen atoms from the phenanthroline ligand. rsc.org

Alkaline Metal Complexes and Supramolecular Assemblies

While the primary focus of coordination chemistry is often on transition and lanthanide metals, alkali metal salts of 2,5-difluorobenzoate, such as the sodium salt itself, are crucial starting materials. pravarahomesciencebca.in In the solid state, these salts can form supramolecular assemblies through ionic interactions and other non-covalent forces like hydrogen bonding. The interaction of the carboxylate group with alkali metal cations is fundamental to their structure. In the context of more complex systems, such as metal-organic frameworks (MOFs) dispersed in a phosphate (B84403) glass matrix containing sodium, interactions between the sodium ions of the glass and the organic linker have been observed. nih.gov This suggests the potential for 2,5-difluorobenzoate to participate in forming intricate supramolecular structures involving alkali metals.

Coordination Modes and Geometries around Metal Centers

The 2,5-difluorobenzoate anion displays remarkable versatility in its coordination behavior, which is a key factor in determining the final architecture of the metal complexes.

In the gadolinium(III) complex [Gd₂(C₇H₃F₂O₂)₆(C₁₀H₈N₂)₂], the Gd(III) ion is nine-coordinated, achieving a complex geometry. nih.gov The 2,5-difluorobenzoate ligands in this dimer adopt both chelating and bridging modes, contributing to the high coordination number of the metal center. nih.gov

For the europium(III) complex Eu(L₂)₃(Phen), various coordination modes of the 2,5-difluorobenzoate ligand are observed. These include chelating, bridging, and a combined chelating-bridging mode. rsc.org This flexibility allows for the formation of dimeric structures where the europium centers are linked by the carboxylate groups. The coordination number around the Eu(III) ion is also high, typically eight or nine, accommodated by the multiple coordination modes of the ligands. rsc.org

In transition metal complexes, such as the analogous Co(II) complex with 3,5-difluorobenzoate, the carboxylate ligand adopts a simpler monodentate coordination mode. researchgate.netresearchgate.net This leads to a less complex, distorted octahedral geometry around the cobalt center. researchgate.netresearchgate.net

Table 1: Selected Coordination Geometries and Bond Lengths in Metal-2,5-difluorobenzoate Complexes

| Complex | Metal Ion | Coordination Number | Geometry | Selected Bond Lengths (Å) | Reference |

| [Gd₂(C₇H₃F₂O₂)₆(C₁₀H₈N₂)₂] | Gd(III) | 9 | - | Gd–O: 2.364(4)–2.495(4), Gd–N: 2.567(4)–2.585(5) | nih.gov |

| Eu(L₂)₃(Phen) | Eu(III) | - | - | Eu–O: 2.361(2)–2.708(2), Eu–N: 2.598(3) | rsc.org |

| [Co(DFB)₂(3-Pyr)₂(H₂O)₂]* | Co(II) | 6 | Distorted Octahedral | - | researchgate.netresearchgate.net |

| Data for analogous 3,5-difluorobenzoate complex |

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure of metal complexes containing 2,5-difluorobenzoate is influenced by the interplay between the metal d- or f-orbitals and the ligand orbitals. The electron-withdrawing fluorine atoms on the benzoate ligand can affect the energy levels of the ligand's molecular orbitals and, consequently, the nature of the metal-ligand bonding.

In lanthanide complexes, the luminescence properties are a direct consequence of their electronic structure. The 2,5-difluorobenzoate ligand, often in conjunction with other aromatic co-ligands, can act as an "antenna." mdpi.comacs.org It absorbs UV light and transfers the energy efficiently to the central lanthanide ion, which then emits light at its characteristic wavelengths. mdpi.com For instance, in europium(III) complexes, this energy transfer leads to the characteristic red emission corresponding to the ⁵D₀ → ⁷F₂ transition. mdpi.com

Reactivity, Reaction Mechanisms, and Chemical Transformations

Mechanistic Aspects of Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2,5-difluorobenzoate is profoundly influenced by the electronic properties of its substituents: two fluorine atoms and a carboxylate group. The fluorine atoms are strongly electron-withdrawing via the inductive effect, yet electron-donating through the mesomeric (resonance) effect. The carboxylate group (-COO⁻) is deactivating towards electrophilic attack and activating for nucleophilic attack. These characteristics dictate the compound's behavior in aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. byjus.comwikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

In the case of Sodium 2,5-difluorobenzoate, the aromatic ring is rendered electron-deficient by the two highly electronegative fluorine atoms, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of these activating groups facilitates the SNAr mechanism. wikipedia.orgchemistrysteps.com The process unfolds in two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a fluorine atom. This is generally the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The attack forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing substituents. pressbooks.pub

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a fluoride (B91410) ion, which is a competent leaving group in SNAr reactions. masterorganicchemistry.com

The regioselectivity of the nucleophilic attack is influenced by the positions of the activating groups. For SNAr reactions to be favorable, an electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. byjus.compressbooks.pub In this compound, each fluorine atom is ortho or para to other activating/deactivating groups, influencing which is more readily displaced. The carboxylate group, while deactivating for electrophilic substitution, can influence the electron distribution and stability of the SNAr intermediate.

Interestingly, in SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend in SN1 and SN2 reactions and is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. chemistrysteps.commasterorganicchemistry.com

| Feature | Description |

| Mechanism | Addition-Elimination (SNAr) |

| Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) |

| Activating Groups | Two fluorine atoms (electron-withdrawing) |

| Rate-Determining Step | Nucleophilic attack on the aromatic ring |

| Leaving Group | Fluoride ion (F⁻) |

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The substituents on the ring determine the reaction's rate and the position of the incoming electrophile.

For this compound, the aromatic ring is strongly deactivated towards electrophilic attack. This deactivation stems from:

Fluorine Atoms: Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their mesomeric electron-donating effect. However, they are ortho-, para-directing because they can stabilize the cationic intermediate (sigma complex or arenium ion) through resonance at these positions.

Carboxylate Group (-COO⁻): This group is deactivating due to the electron-withdrawing nature of the carbonyl carbons. It is a meta-director.

The combined effect of two deactivating fluorine atoms and a deactivating carboxylate group makes SEAr reactions on this compound challenging, requiring harsh reaction conditions. The directing effects of the substituents are conflicting. The fluorine at position 2 directs ortho (position 3) and para (position 6). The fluorine at position 5 directs ortho (positions 4 and 6). The carboxylate group at position 1 directs meta (positions 3 and 5).

Predicting the major substitution product requires considering the cumulative influence of all substituents. Position 6 is para to the fluorine at C2 and ortho to the fluorine at C5, making it a potential site. Position 3 is ortho to the fluorine at C2 and meta to the carboxylate, another possible site. Position 4 is ortho to the fluorine at C5. The strong deactivation of the ring, however, remains the dominant characteristic, making such reactions generally unfavorable.

| Substituent | Effect on Reactivity | Directing Influence |

| Fluorine (at C2, C5) | Deactivating (Inductive > Mesomeric) | Ortho, Para |

| Carboxylate (at C1) | Deactivating | Meta |

| Overall Ring Reactivity | Strongly Deactivated | Complex/Conflicting |

Transformations Involving the Carboxylate Functionality

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. For salts of carboxylic acids like this compound, this process often requires heating, sometimes with a reagent like soda lime (a mixture of NaOH and CaO). libretexts.org The reaction involves replacing the carboxylate group with a hydrogen atom. libretexts.org

The presence of electron-withdrawing substituents, such as fluorine, on the aromatic ring can influence the rate of decarboxylation. These groups can stabilize the aryl anion intermediate that may form during the reaction mechanism. For instance, studies on pentafluorobenzoic acid have shown that electron-withdrawing substituents lower the thermal stability of benzoic acid, making decarboxylation easier. aiche.org The decarboxylation of pentafluorobenzoic acid in high-temperature water proceeds with an activation energy of 157 kJ mol⁻¹, with no evidence of dehalogenation. acs.org

Decarboxylation of benzoic acids can also proceed through radical mechanisms. Radical decarboxylation can have much lower activation barriers (around 8-9 kcal mol⁻¹) compared to thermal carbometalation pathways (24-30 kcal mol⁻¹). nih.gov Recent advances have utilized photoredox catalysis or ligand-to-metal charge transfer (LMCT) in copper carboxylates to facilitate radical decarboxylation at much lower temperatures than traditional methods. nih.govacs.org These methods generate aryl radicals that can be trapped for subsequent functionalization.

The carboxylate functionality can undergo both reduction and oxidation, although the latter is less common for aromatic carboxylates.

Reduction: The carboxylate group of this compound can be reduced to a primary alcohol (benzylic alcohol). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), followed by an acidic workup. The direct reduction of a carboxylate salt is possible, though it is often more efficient to first convert the salt to the corresponding carboxylic acid or ester before reduction. The presence of the C-F bonds on the ring is generally compatible with these reduction conditions, as these bonds are very strong and not easily cleaved by hydride reagents.

Oxidation: Oxidation of the carboxylate group itself is generally not a feasible pathway under standard conditions, as it is already in a high oxidation state. The aromatic ring, however, can be subject to oxidative degradation under very harsh conditions, but this is typically a non-selective process that leads to ring cleavage. Specific oxidative reactions targeting the carboxylate group of an unactivated aromatic ring like 2,5-difluorobenzoate are not common.

Photochemical Reactivity and Photodegradation Pathways

The photochemical reactivity of fluorinated aromatic compounds is of significant environmental interest due to their presence in pharmaceuticals and pesticides. nih.govacs.org The strong carbon-fluorine (C-F) bond generally imparts high thermal and oxidative stability. acs.org However, photolysis, either through direct absorption of light or via indirect processes in the presence of photosensitizers, can lead to degradation.

For a compound like this compound, photodegradation in aqueous environments could proceed through several pathways:

Photohydrolytic Defluorination: This is a major degradation pathway for many aromatic fluorine (Ar-F) compounds. nih.gov Upon photoexcitation, the C-F bond can be cleaved, and the fluorine atom is replaced by a hydroxyl group, ultimately releasing a fluoride ion (F⁻) into the solution. nih.gov Studies on fluorophenols have shown that fluoride is the primary photoproduct observed via ¹⁹F-NMR. nih.gov

Photo-decarboxylation: The carboxylate group can be cleaved from the aromatic ring upon UV irradiation, leading to the formation of fluorinated benzene (B151609) derivatives and CO₂.

Ring Opening: Under more energetic conditions or prolonged irradiation, the aromatic ring itself can be cleaved, leading to the formation of smaller aliphatic compounds.

The presence of multiple fluorine atoms can affect the degradation pathway. For instance, in the photolysis of sitagliptin, which contains both Ar-F and trifluoromethyl groups, the Ar-F groups were found to be the primary source of fluoride ions from defluorination. nih.govacs.org The degradation of fluorinated aromatic compounds can be complex, potentially leading to a variety of fluorinated byproducts that may be persistent in the environment. nih.govacs.org

| Photodegradation Pathway | Description | Potential Products |

| Photohydrolytic Defluorination | Cleavage of a C-F bond and replacement with -OH. | Fluoride ion (F⁻), fluorohydroxybenzoic acids. |

| Photo-decarboxylation | Cleavage of the C-C bond between the ring and carboxylate. | 1,4-Difluorobenzene (B165170), CO₂. |

| Ring Opening | Cleavage of the aromatic ring structure. | Various smaller aliphatic compounds. |

Direct Photolysis and Product Formation

Limited specific research on the direct photolysis of this compound is available. However, studies on related fluorinated aromatic compounds and perfluorocarboxylic acids (PFCAs) suggest potential degradation pathways. The photolysis of PFCAs is known to involve decarboxylation and the cleavage of the carbon-fluorine (C-F) bond, leading to the formation of shorter-chain PFCAs and free fluoride ions. nih.gov The presence of the carboxylate group is significant in the photolytic degradation of these types of compounds. nih.gov

For aromatic fluorine compounds, the primary photolysis product is often the fluoride ion, resulting from the cleavage of the C-F bond. While specific photolytic products of this compound are not documented in the available literature, a plausible hypothesis based on analogous compounds would involve the cleavage of the carboxylate group and/or one or both of the C-F bonds. This could potentially lead to the formation of fluorinated benzene derivatives and inorganic products.

It is important to note that without direct experimental data for this compound, the exact nature and distribution of photolysis products remain speculative.

Influence of Reaction Conditions on Photochemical Outcomes

The conditions under which photolysis is conducted can significantly influence the reaction's efficiency and the products formed. For related fluorinated compounds, factors such as the wavelength of UV irradiation, pH of the solution, and the presence of other chemical species can alter the photochemical outcomes.

Studies on PFCAs have shown that they are more susceptible to direct photolysis by UV irradiation at 222 nm compared to the more conventional 254 nm. nih.gov This suggests that the energy of the incident light is a critical factor in initiating the degradation process.

The pH of the reaction medium can also play a role, although its specific effect on this compound has not been detailed. For other fluorinated aromatic compounds, pH can influence the speciation of the molecule and the quantum yield of the photolytic process.

The presence of other substances, such as photosensitizers or radical scavengers, could also impact the degradation pathway. However, in the context of direct photolysis, the primary interaction is between the molecule and the incident light. Without specific studies on this compound, any discussion on the influence of reaction conditions remains general and based on the behavior of similar compounds.

Thermal Stability and Decomposition Mechanisms

Generally, the thermal decomposition of sodium salts of carboxylic acids, when heated with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), results in decarboxylation—the removal of the carboxylate group. ncert.nic.in This process typically yields an alkane (or in the case of an aromatic carboxylate, an aromatic hydrocarbon) and sodium carbonate. ncert.nic.in For instance, heating sodium benzoate (B1203000) with soda lime produces benzene and sodium carbonate.

Applying this general mechanism to this compound, a plausible thermal decomposition pathway could involve the loss of the carboxylate group to form 1,4-difluorobenzene and sodium carbonate.

Table 1: Hypothetical Thermal Decomposition Products of this compound

| Reactant | Conditions | Plausible Products |

|---|

It is crucial to emphasize that this is a hypothetical reaction pathway based on the known reactivity of similar compounds. The actual thermal decomposition of this compound may be more complex and could be influenced by factors such as the heating rate, atmosphere (e.g., inert or oxidizing), and the presence of other substances. Without experimental data from techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound, its precise decomposition temperature and mechanism remain undetermined. Studies on other sodium carboxylates have shown that decomposition often occurs with the formation of sodium carbonate as a final residue.

Environmental Fate, Biodegradation, and Biotransformation

Microbial Degradation of Difluorobenzoates

Microorganisms play a pivotal role in the breakdown of a vast array of organic pollutants. The degradation of fluorinated aromatic compounds, including difluorobenzoates, is primarily dependent on the ability of microbial enzymatic systems to overcome the stability of the C-F bond.

The biotransformation of fluorinated benzoates can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the metabolic pathways differ significantly.

Aerobic Pathways: In aerobic environments, the initial attack on the aromatic ring of fluorobenzoates is typically initiated by oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, a critical step that destabilizes the structure and facilitates subsequent ring cleavage. For instance, the biotransformation of 4-fluorocinnamic acid by activated sludge microorganisms proceeds aerobically to form 4-fluorobenzoic acid. nih.gov The degradation of other organofluorine compounds, such as 2-fluorophenol and fluorobenzene, has also been documented under aerobic conditions, involving various microbial communities and metabolic pathways. researchgate.net The general aerobic pathway for halogenated benzoates often involves dihydroxylation to form catechols, which are then susceptible to ring cleavage by dioxygenase enzymes.

Anaerobic Pathways: Under anaerobic conditions, the degradation of fluoroaromatics is more challenging as oxygenases cannot function. However, specific anaerobic microorganisms have evolved alternative strategies. For some fluorinated compounds, the primary transformation route is the reduction of other functional groups. For example, under methanogenic conditions, various fluoronitrobenzenes are transformed mainly via the reduction of the nitro group, with reductive defluorination being a less common or slower process. nih.gov A significant breakthrough in understanding anaerobic C-F bond cleavage was the discovery of an oxygen-independent enzymatic process in the denitrifying bacterium Thauera aromatica. This process involves the ATP-dependent defluorination of 4-fluorobenzoyl-coenzyme A (4-F-BzCoA) to benzoyl-coenzyme A (BzCoA), catalyzed by a benzoyl-coenzyme A reductase. nih.gov This demonstrates that complete anaerobic biodegradation of fluoroaromatics to CO2 and HF is possible. nih.gov

The cleavage of the carbon-fluorine bond is the rate-limiting step in the biodegradation of fluorinated compounds. Microbes have developed specialized enzymes to catalyze this difficult reaction.

Oxygenase-Initiated Defluorination: In aerobic bacteria, Rieske dioxygenases can initiate the degradation of compounds like 2-fluorobenzoate. researchgate.net The proposed mechanism involves an electrophilic attack on the aromatic ring, followed by either a 1,2-fluorine shift or the formation of an epoxide intermediate. Both pathways lead to defluorination with the assistance of a solvent proton. researchgate.net Cytochrome P450 monooxygenases are another class of enzymes implicated in the oxidative defluorination of fluoroaromatics. mdpi.com

Dehalogenase-Catalyzed Defluorination: Another major enzymatic strategy involves dehalogenases. For example, fluoroacetate dehalogenase utilizes a catalytic triad of amino acids (Asp, His, Asp) to cleave the C-F bond in fluoroacetate via an SN2 nucleophilic substitution reaction, forming an ester intermediate that is subsequently hydrolyzed. researchgate.net Similar hydrolytic dehalogenases are active on fluorinated aromatic compounds. Human gut microbes have been found to possess haloacid dehalogenase (HAD)-like enzymes capable of hydrolyzing C-F bonds in various fluorinated compounds. nih.gov

Reductive Defluorination: In anaerobic environments, reductive dehalogenation is a key mechanism. This process involves the C-F bond being cleaved by the addition of electrons, with the fluorinated compound acting as an electron acceptor. escholarship.org The discovery of this process for per- and polyfluorinated compounds by an organohalide-respiring microbial community highlights a potential pathway for the environmental fate of these persistent chemicals under anaerobic conditions. escholarship.org The enzymatic defluorination of 4-fluorobenzoyl-CoA by class I benzoyl-CoA reductases in Thauera aromatica is a well-characterized example of an ATP-dependent reductive cleavage. nih.gov

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. While the specific metabolites for 2,5-difluorobenzoate are not extensively documented, studies on analogous halogenated benzoates provide insight into likely transformation products. The degradation of 2-chlorobenzoate by a Pseudomonas species was found to produce 2,3-dihydroxybenzoate. nih.gov Similarly, the degradation of 2,4-dichlorobenzoate and 2,5-dichlorobenzoate by 2-halobenzoate-1,2-dioxygenase leads to the formation of catecholic intermediates like 4-chlorocatechol. researchgate.net Based on these analogous pathways, the microbial degradation of 2,5-difluorobenzoate is expected to proceed through initial hydroxylation and defluorination steps, leading to the formation of fluorinated and non-fluorinated catechols, which are subsequently funneled into central metabolic pathways.

| Parent Compound | Reported Microbial Metabolite | Reference Organism/System |

|---|---|---|

| 2-Chlorobenzoate | 2,3-Dihydroxybenzoate | Pseudomonas sp. nih.gov |

| 2,5-Dichlorobenzoate | 4-Chlorocatechol | Enzymatic (2-halobenzoate-1,2-dioxygenase) researchgate.net |

| 4-Fluorocinnamic Acid | 4-Fluorobenzoic Acid, 4-Fluoroacetophenone | Activated Sludge nih.gov |

| 2,2-Difluoro-1,3-Benzodioxole | DFBD-4,5-dihydrodiol, Pyrogallol (1,2,3-trihydroxybenzene) | Pseudomonas putida F1 nih.gov |

Abiotic Environmental Transformation Processes

In addition to microbial activity, non-biological processes can contribute to the transformation of chemical compounds in the environment. For Sodium 2,5-difluorobenzoate, these processes include hydrolysis and photochemical degradation in water, and sorption and transport in soils.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature. For many organic compounds, hydrolysis is significantly faster under alkaline or acidic conditions compared to neutral pH. For example, the hydrolysis of the fluorinated bactericide Fubianezuofeng was found to be rapid in alkaline aqueous solutions, with the degradation rate increasing substantially with temperature. nih.gov The degradation involved a nucleophilic attack on the molecule. nih.gov While specific data for 2,5-difluorobenzoate is limited, similar principles would apply, although the stability of the benzoate (B1203000) structure suggests that hydrolysis would likely be a slow process under typical environmental pH conditions (pH 5-9).

Photochemical Degradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb light energy, which can lead to the breaking of chemical bonds. The photolysis half-life of Fubianezuofeng in water was found to be around 8-9 hours, indicating that photolysis can be a significant degradation pathway for some fluorinated organic molecules in sunlit surface waters. nih.gov The effectiveness of this process for 2,5-difluorobenzoate would depend on its light absorption spectrum and quantum yield of degradation.

| Process | Condition | Half-life (t1/2) |

|---|---|---|

| Hydrolysis | pH 5 | 14.44 days |

| pH 7 | 1.60 days | |

| Hydrolysis (at pH 7) | 15 °C | 77.02 hours |

| 25 °C | 38.51 hours | |

| 35 °C | 19.80 hours | |

| 45 °C | 3.00 hours | |

| Photolysis | Simulated Sunlight | ~8.7 hours |

The transport and fate of this compound in the environment are governed by its interaction with soil and sediment particles. As an ionic compound (the sodium salt of a carboxylic acid), it will exist as the 2,5-difluorobenzoate anion in most environmental waters.

Sorption: The sorption of organic anions to soil particles is generally weaker than that of neutral or cationic compounds. The mobility of fluorinated compounds in soil is determined by physical, geochemical, and biochemical processes that lead to retention, transport, or transformation. researchgate.net The primary soil components that could adsorb the difluorobenzoate anion are metal oxides (iron and aluminum oxides) and the edges of clay minerals, particularly at low pH where these surfaces carry a positive charge. Soil organic matter can also play a role, but its net negative charge at typical soil pH would likely lead to repulsion of the anion, increasing its mobility. Therefore, in most soil types, 2,5-difluorobenzoate is expected to have low sorption and be relatively mobile.

Mobility: Due to its expected low sorption, this compound is likely to be mobile in soil and aquatic systems. researchgate.net This means it can be transported with water flow through the soil profile, potentially reaching groundwater, or be carried downstream in surface waters. This high mobility, common for many anionic fluorinated compounds, increases the potential for widespread, low-level environmental distribution. researchgate.net A thorough understanding of these mobility mechanisms is essential for accurately evaluating the potential risks associated with the compound's presence in the environment. researchgate.net

Environmental Monitoring and Tracing Studies

Environmental monitoring of fluorobenzoates, including this compound, is primarily conducted in the context of their application as tracers in hydrological studies. These compounds are not naturally present in the environment, so their detection signifies the movement of water from a specific source where the tracer was introduced. nmt.edu Monitoring involves collecting water or soil samples from designated points and analyzing them for the presence and concentration of the specific fluorobenzoate isomer.

Advanced analytical techniques are essential for detecting the low concentrations typically used in tracer studies. A sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS-MS) has been developed for the direct determination and quantification of 15 different fluorobenzoic acids (FBAs). nih.govgeus.dk This method is highly efficient, requiring small sample volumes and no cleanup, with an analysis time of less than 10 minutes. nih.gov The general detection limit in groundwater is as low as 1 microgram per liter (µg/L). nih.govgeus.dk Another approach employs ion chromatography, which can simultaneously separate and quantify up to seven FBAs along with common halides like chloride and bromide, which are also used as tracers. researchgate.net For ultra-trace determination in complex matrices like reservoir fluids, isotope dilution gas chromatography-mass spectrometry is used. researchgate.net

These monitoring techniques allow hydrologists to:

Track the flow paths of groundwater and surface water.

Determine the velocity of water movement. nmt.edu

Assess the dispersive characteristics of aquifers and soil. nmt.edu

Detect leaks from containment systems like holding ponds or pipelines. nmt.edu

Study the transport of pollutants and other xenobiotic compounds. nih.govgeus.dk

Application of Fluorobenzoates as Groundwater and Soil Tracers

Fluorinated benzoic acids (FBAs), including 2,5-difluorobenzoic acid (2,5-DFBA), have been identified and evaluated as effective tracers for studying water movement in soil and groundwater. nmt.edu They are considered "conservative" tracers, meaning they move with the water without significantly reacting with or sorbing (attaching) to the soil or aquifer materials. nih.govgeus.dk This characteristic is crucial for accurately mapping water flow.

The ideal properties of FBAs as tracers include:

Stability: They are chemically stable under typical environmental conditions. nmt.edu

Low Sorption: As anions, they exhibit minimal sorption to soil particles, preventing delays in their movement relative to the water. nmt.edu

Low Natural Background: They are not naturally occurring, ensuring that their detection is unambiguous. nmt.edu

High Detectability: Sensitive analytical methods allow for their detection at very low concentrations (parts-per-billion levels), minimizing the amount of tracer needed. nmt.edu

Simultaneous Detection: Multiple FBA isomers can be used in the same study and be detected and quantified simultaneously, allowing for complex, multi-source investigations. nmt.edu

A study specifically evaluating 2,5-DFBA, along with other difluorobenzoic acid isomers, sought to expand the suite of proven tracer compounds. nmt.edu Laboratory and field experiments, including batch shaking tests, soil column tests, and aquifer tracer tests, have demonstrated that difluorobenzoates can be very useful as nonreactive groundwater tracers, provided the environmental pH is sufficiently high to keep them in their ionized form. researchgate.net Their use has been documented in various hydrological investigations across the United States and Europe, including projects by the U.S. Department of Energy. nmt.edu

| Compound | Abbreviation | Common Use |

|---|---|---|

| 2,5-Difluorobenzoic acid | 2,5-DFBA | Evaluated as a soil and groundwater tracer. nmt.edu |

| Pentafluorobenzoic acid | PFBA | Used to evaluate molecular diffusion in rock matrices. nmt.edu |

| m-Trifluoromethylbenzoic acid | m-TFMBA | Used in radioactive waste repository suitability studies. nmt.edu |

| 2,6-Difluorobenzoic acid | 2,6-DFBA | Functions effectively as a soil or groundwater tracer. nmt.edu |

Comparative Analysis with Chlorinated and Other Halogenated Analogues

The environmental fate of halogenated benzoic acids is significantly influenced by the type of halogen substituent (fluorine, chlorine, bromine, iodine) on the aromatic ring. This is particularly evident in their susceptibility to microbial degradation. While fluorinated benzoates are valued as tracers for their stability, this same stability often implies greater resistance to biodegradation compared to their chlorinated, brominated, and iodinated counterparts.

Studies on the microbial dechlorination of polychlorinated biphenyls (PCBs) have used various halogenated benzoates to stimulate, or "prime," the activity of dehalogenating microorganisms. In this research, it was found that none of the tested fluorinated or chlorinated benzoates primed PCB dechlorination. dss.go.thepa.gov In contrast, several brominated benzoates (4-bromobenzoate, 2,5-dibromobenzoate) and iodinated benzoates (4-iodobenzoate) successfully initiated the dechlorination process. dss.go.th This suggests that the microorganisms responsible for dehalogenation in those specific sediments are unable to metabolize the more stable carbon-fluorine and carbon-chlorine bonds of the benzoates but can act on the carbon-bromine and carbon-iodine bonds.

The degradation of chlorinated benzoates has been studied independently. For instance, 2-chlorobenzoic acid and 2,5-dichlorobenzoic acid have been shown to be degraded in soil columns by the bacterium Pseudomonas stutzeri. nih.gov The degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid can be catalyzed by the enzyme 2-halobenzoate-1,2-dioxygenase, leading to the formation of chlorocatechols. researchgate.net

The general hierarchy for microbial reductive dehalogenation often follows the bond strength: C-F > C-Cl > C-Br > C-I. The carbon-fluorine bond is the strongest, making fluorinated aromatics like 2,5-difluorobenzoate generally the most resistant to degradation (recalcitrant), which is why they are effective as persistent tracers. Conversely, the weaker carbon-iodine and carbon-bromine bonds make iodo- and bromobenzoates more susceptible to microbial attack. This comparative resistance to degradation is a key factor differentiating the environmental behavior of these halogenated analogues.

| Halogenated Benzoate Class | Priming Activity | Reason for Difference |

|---|---|---|

| Fluorinated Benzoates | None observed dss.go.thepa.gov | High strength of the Carbon-Fluorine bond resists microbial cleavage. |

| Chlorinated Benzoates | None observed dss.go.thepa.gov | High strength of the Carbon-Chlorine bond resists cleavage by the specific microbial consortia studied. |

| Brominated Benzoates | Effective dss.go.th | Weaker Carbon-Bromine bond is more susceptible to microbial reductive dehalogenation. |

| Iodinated Benzoates | Effective dss.go.th | Weakest Carbon-Halogen bond, making it the most favorable for microbial cleavage. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to calculate molecular energies, geometries, and various other properties. mdpi.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying many-body systems like molecules. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org

Geometry Optimization: The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. stackexchange.com This is an iterative procedure where the forces on each atom are calculated, and the atoms are moved in a direction that lowers the total energy until a minimum is reached. mdpi.comstackexchange.com For the 2,5-difluorobenzoate anion, DFT calculations would predict key structural parameters such as bond lengths (C-C, C-H, C-F, C=O, C-O), bond angles, and dihedral angles. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals. researchgate.net

Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields the frequencies and modes of molecular vibrations. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structure and to aid in the assignment of experimental spectral bands. A study on the related molecules 2,4-, 2,5-, and 2,6-difluorobenzaldehydes used DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies, showing how theoretical spectra can aid in the interpretation of experimental results. researchgate.net For 2,5-difluorobenzoate, this would help identify characteristic vibrations such as C-F stretching, C=O stretching, and aromatic ring modes.

The following table presents hypothetical DFT-calculated vibrational frequencies for the 2,5-difluorobenzoate anion, based on typical ranges for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-C=O Symmetric Stretch | ~1400-1450 |

| O-C=O Asymmetric Stretch | ~1550-1600 |

| C-F Symmetric Stretch | ~1150-1200 |

| C-F Asymmetric Stretch | ~1250-1300 |

| Aromatic C=C Stretch | ~1480-1620 |

| In-plane C-H Bending | ~1000-1300 |

| Out-of-plane C-H Bending | ~750-900 |

Quantum chemical methods are also employed to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.com The chemical shift of a nucleus is determined by the local magnetic field, which is influenced by the surrounding electron density. nih.gov

Calculations of NMR parameters, such as ¹H, ¹³C, and ¹⁹F chemical shifts, are commonly performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netresearchgate.net These calculations require an accurate optimized geometry of the molecule. For sodium 2,5-difluorobenzoate, theoretical predictions could help in assigning the signals in its experimental NMR spectra. ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment, making them a valuable probe for fluorine-containing compounds. researchgate.netnih.gov Calculations for similar molecules have shown that methods like B3LYP-GIAO can accurately determine ¹⁹F NMR chemical shifts. researchgate.net

The table below shows illustrative predicted NMR chemical shifts for the 2,5-difluorobenzoate anion. Values are referenced against a standard (e.g., TMS for ¹H and ¹³C).

| Atom | Predicted Chemical Shift (ppm) |

| H-3 | ~7.2 - 7.5 |

| H-4 | ~7.0 - 7.3 |

| H-6 | ~7.6 - 7.9 |

| C-1 | ~130 - 135 |

| C-2 | ~158 - 162 (JCF) |

| C-3 | ~118 - 122 |

| C-4 | ~120 - 124 |

| C-5 | ~157 - 161 (JCF) |

| C-6 | ~115 - 119 |

| C=O | ~170 - 175 |

| F-2 | ~-110 to -120 |

| F-5 | ~-115 to -125 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. rsc.org

For this compound, MD simulations could be used to study its behavior in solution. For instance, a simulation could model a single 2,5-difluorobenzoate anion and a sodium cation in a box of water molecules. nih.gov Such a simulation would provide detailed information on:

Solvation Structure: How water molecules arrange around the carboxylate group, the fluorine atoms, and the aromatic ring. The radial distribution function can be calculated to understand the structuring of the solvent around the ion.

Ion Pairing: The dynamics of the interaction between the sodium cation (Na⁺) and the 2,5-difluorobenzoate anion, including the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Transport Properties: The simulation can be used to calculate diffusion coefficients for the ions in solution, providing insight into their mobility. nih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a condensed phase. nih.govresearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. researchgate.net

For reactions involving the 2,5-difluorobenzoate anion, such as nucleophilic aromatic substitution or reactions at the carboxylate group, transition state modeling could be employed. DFT calculations can be used to find the geometry and energy of the transition state structure. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) can then be used within transition state theory to estimate the reaction rate constant. This approach allows for the comparison of different possible reaction pathways and the identification of the most favorable one. While specific studies on this compound are not prevalent, the methodology is widely applied to understand reaction mechanisms, for instance in SN2 reactions involving fluoride (B91410) ions. researchgate.net

Intermolecular Interaction Analysis and Crystal Packing Prediction

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular interactions. nih.gov Understanding these interactions is crucial for predicting crystal structures and material properties. Computational methods can be used to analyze these forces and predict the most stable crystal polymorphs.

For this compound, the key intermolecular interactions would include:

Ionic Interactions: Strong electrostatic attraction between the sodium cation (Na⁺) and the negatively charged carboxylate group (-COO⁻).

Hydrogen Bonding: Although the anion itself has no strong hydrogen bond donors, it can act as an acceptor. In the presence of protic solvents or co-formers, C-H···O or C-H···F interactions may occur.

Halogen Bonding: The fluorine atoms can participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophiles.

π-π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by van der Waals forces and electrostatic interactions between the quadrupole moments of the rings. drugbank.com

Ion-π Interactions: Interactions between the sodium cation and the electron-rich face of the aromatic ring.

Crystal Structure Prediction (CSP): CSP algorithms generate thousands of plausible crystal structures through systematic searches of packing arrangements and then rank them based on their calculated lattice energies. schrodinger.com These energies are typically calculated using a combination of force fields and more accurate quantum mechanical methods. For this compound, CSP could predict the most likely crystal structures, which could then be compared with experimental data from X-ray diffraction.

Modeling of Molecular Interactions in Biological Systems

If this compound or its derivatives have potential biological activity, computational modeling can be used to investigate their interactions with biological macromolecules like proteins or nucleic acids.

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. Docking algorithms place the ligand in the binding site of the receptor in various conformations and score them based on the strength of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). This can help identify potential biological targets and understand the structural basis for activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamics and stability of the ligand-receptor complex. These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity. Studies on how other fluoroaromatic inhibitors interact with enzymes like human carbonic anhydrase II demonstrate the utility of these computational approaches in a biological context. drugbank.com

Advanced Research Applications in Chemical Sciences

Precursors and Building Blocks in Complex Organic Synthesis

The substituted benzene (B151609) ring of sodium 2,5-difluorobenzoate is a key scaffold for the construction of more complex molecular architectures. The fluorine substituents can influence the reactivity and physicochemical properties of the resulting molecules, making this compound a valuable starting material in several areas of synthetic chemistry.

2,5-Difluorobenzoic acid is utilized as an intermediate in the synthesis of novel pharmaceutical compounds. One notable application is in the preparation of hydrazone derivatives. researchgate.net Research has demonstrated the synthesis of a series of new hydrazone derivatives through the coupling of 2,5-difluorobenzohydrazide (B1304694) (derived from 2,5-difluorobenzoic acid) with various benzaldehydes. researchgate.net

These studies have shown that certain resulting hydrazone derivatives exhibit significant antibacterial activity. researchgate.net Specifically, derivatives containing additional fluorine substitutions have demonstrated efficacy comparable to the standard antibacterial drug, Ampicillin, highlighting the potential of the 2,5-difluorobenzoate scaffold in the development of new antimicrobial agents. researchgate.net